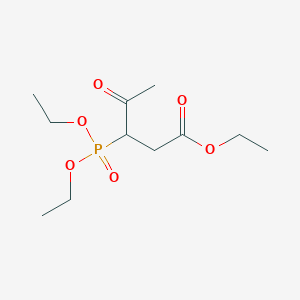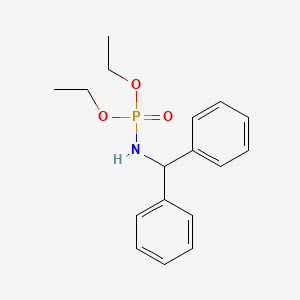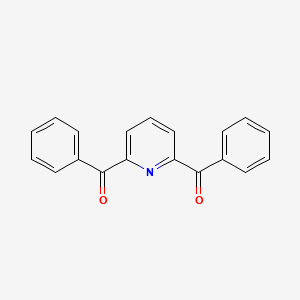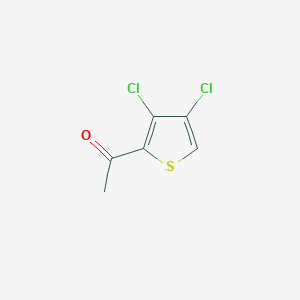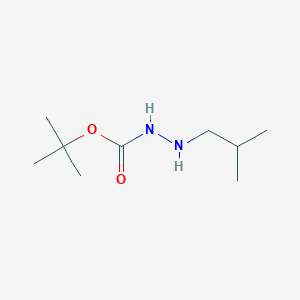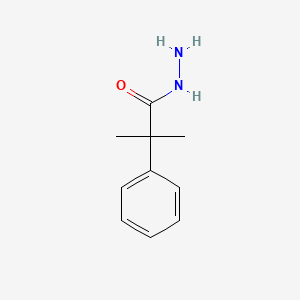
2-Methyl-2-phenylpropanehydrazide
Übersicht
Beschreibung
2-Methyl-2-phenylpropanehydrazide is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 and is an off-white solid .
Synthesis Analysis
The synthesis of 2-Methyl-2-phenylpropanehydrazide involves the reaction with hydrazine in ethanol under reflux conditions for 6 hours . The yield of this reaction is approximately 73% .Molecular Structure Analysis
The InChI code for 2-Methyl-2-phenylpropanehydrazide is 1S/C10H14N2O/c1-10(2,9(13)12-11)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3, (H,12,13) . This indicates that the molecule consists of a phenyl group attached to a 2-methylpropane moiety, which is further connected to a hydrazide group.Physical And Chemical Properties Analysis
2-Methyl-2-phenylpropanehydrazide is an off-white solid with a melting point of 76-77°C . It is stable under normal storage conditions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
2-Methyl-2-phenylpropanehydrazide derivatives demonstrate significant antimicrobial properties. For instance, N-arylidene-3-phenylpropane hydrazides, derived from 2-Methyl-2-phenylpropanehydrazide, exhibit potent antibacterial and antifungal activities. This is particularly true for compounds with para substitution, which have been found to be most effective in combating microbial agents (Fuloria et al., 2009).
Potential in Anticonvulsant Medication
Derivatives of 2-Methyl-2-phenylpropanehydrazide have been explored for their anticonvulsant activities. Some specific derivatives have shown better activity than standard drugs like phenytoin, carbamazepine, and valproic acid, indicating their potential for development into new anticonvulsant medications (Verma et al., 2004).
Anticancer Properties
The potential of 2-Methyl-2-phenylpropanehydrazide derivatives in cancer treatment has also been investigated. Compounds derived from this chemical have exhibited promising anticancer activities. For example, certain derivatives were effective against breast carcinoma cell lines, indicating their potential as anticancer agents (Gomha et al., 2014).
Enzyme Inhibition and Molecular Docking Studies
These derivatives have been studied for their role in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase. This is significant for potential treatments of neurological disorders like Alzheimer's disease. Molecular docking studies further aid in understanding how these compounds interact with specific proteins and enzymes, contributing to their therapeutic potential (Kausar et al., 2021).
Tuberculostatic Activity
Some derivatives of 2-Methyl-2-phenylpropanehydrazide have shown tuberculostatic activity. This suggests their potential use in the treatment of tuberculosis, a critical global health concern (Foks et al., 2005).
Role in Synthesis of Other Compounds
2-Methyl-2-phenylpropanehydrazide derivatives play a crucial role in the synthesis of various heterocyclic compounds, which have applications in pharmaceuticals and other chemical industries. This includes the synthesis of indoles, pyrazoles, and other derivatives with antimicrobial properties (Behbehani et al., 2011).
Antioxidant Activity
Investigations into the antioxidant properties of these derivatives have also been conducted. Antioxidants are crucial in combating oxidative stress in the body, which is a factor in many diseases. Studies on 2-methyl benzimidazole, a related compound, have shown significant antioxidant activity (Saini et al., 2016).
Corrosion Inhibition
The derivatives of 2-Methyl-2-phenylpropanehydrazide have also been studied for their potential as corrosion inhibitors. This application is important in industrial settings to protect metals from corrosive environments (Singh et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-2-phenylpropanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,9(13)12-11)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXCWWHSWXLWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324955 | |
| Record name | 2-methyl-2-phenylpropanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylpropanehydrazide | |
CAS RN |
5809-15-4 | |
| Record name | NSC408051 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-2-phenylpropanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



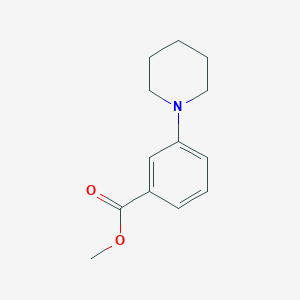
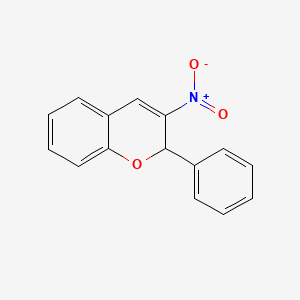


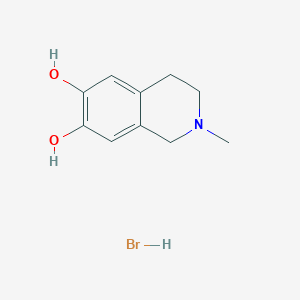


![3-Azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3054014.png)
